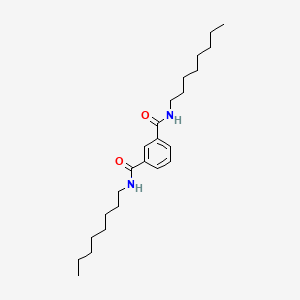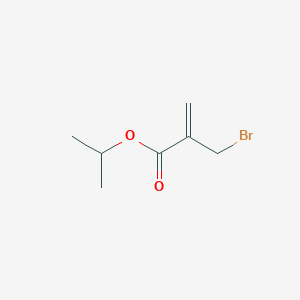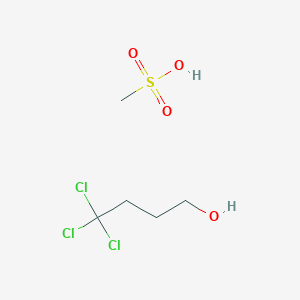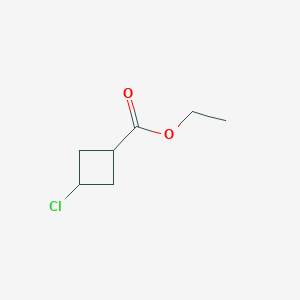
H-Ser-Tyr-Gly-Val-His-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Ser-Tyr-Gly-Val-His-OH is a peptide consisting of the amino acids serine, tyrosine, glycine, valine, and histidine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Tyr-Gly-Val-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Peptides like H-Ser-Tyr-Gly-Val-His-OH can undergo various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents can be used depending on the desired modification, such as acylation agents for N-terminal modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
科学研究应用
Peptides like H-Ser-Tyr-Gly-Val-His-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide chemistry and reactions.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of biopharmaceuticals and as components in various industrial processes.
作用机制
The mechanism of action of peptides like H-Ser-Tyr-Gly-Val-His-OH depends on their specific sequence and structure. Generally, they exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can vary widely depending on the peptide’s function and application.
相似化合物的比较
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with similar amino acid composition.
H-Tyr-His-OH: A shorter peptide containing tyrosine and histidine.
Uniqueness
H-Ser-Tyr-Gly-Val-His-OH is unique due to its specific sequence and the presence of both polar and non-polar amino acids, which can influence its biological activity and interactions with other molecules. This combination of amino acids can confer unique properties, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
178951-20-7 |
|---|---|
分子式 |
C25H35N7O8 |
分子量 |
561.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C25H35N7O8/c1-13(2)21(24(38)31-19(25(39)40)8-15-9-27-12-29-15)32-20(35)10-28-23(37)18(30-22(36)17(26)11-33)7-14-3-5-16(34)6-4-14/h3-6,9,12-13,17-19,21,33-34H,7-8,10-11,26H2,1-2H3,(H,27,29)(H,28,37)(H,30,36)(H,31,38)(H,32,35)(H,39,40)/t17-,18-,19-,21-/m0/s1 |
InChI 键 |
PROBLXYSBOVDMK-IWFBPKFRSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)




![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)



